molecular formula C21H25N3O2 B022580 Deoxybrevianamide E CAS No. 34610-68-9

Deoxybrevianamide E

Cat. No. B022580
CAS RN: 34610-68-9
M. Wt: 351.4 g/mol
InChI Key: KUGNSEAHJVSMAJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The chiral total synthesis of Deoxybrevianamide E has been described starting from L-proline. This process involves the condensation of specific indole and dioxoperhydropyrrolo[1,2-a]pyrazine derivatives followed by demethoxycarbonylation. The absolute stereochemistry of related compounds has been determined through synthesis, highlighting the complexity and precision required in synthesizing such molecules (Kametani, Kanaya, & Ihara, 1981).

Molecular Structure Analysis

Research into the biosynthesis of Deoxybrevianamide E and related compounds reveals insights into their molecular structure. Feeding experiments with labeled precursors have shown the role of Deoxybrevianamide E in the biosynthetic pathway, leading to the production of metabolites through oxidation and pinacol-type rearrangement of isoprenyl units (Kato et al., 2011). These findings shed light on the molecular structure and transformations of Deoxybrevianamide E in nature.

Chemical Reactions and Properties

The synthesis and study of Deoxybrevianamide E involve a range of chemical reactions, highlighting its complex nature and the intricate steps needed to achieve its synthesis. For example, the synthesis of related molecules has employed strategies such as crotylation, oxidative cleavage of the indole moiety, and macrolactamization as key steps. These processes demonstrate the chemical reactivity and properties of Deoxybrevianamide E and its analogs, providing a foundation for further synthetic and medicinal chemistry efforts (Vasudevan, Kashinath, & Reddy, 2014).

Scientific Research Applications

  • Diabetes Research : Deoxybrevianamide E is used in diabetes research, particularly in studying the pathogenesis of the disease and its complications. It has been investigated in animal models for potential new treatments and preventative strategies (Rees & Alcolado, 2005).

  • Construction of Bicyclo[2.2.2] Ring Systems : Epi-deoxybrevianamide E is utilized in constructing the bicyclo[2.2.2] ring system, a structure common to a variety of compounds including paraherquamides, marcfortines, and brevianamides (Williams et al., 1998).

  • Total Synthesis of Pharmaceuticals : The novel construction of 2,3-disubstituted indoles involving deoxybrevianamide E may be useful in the total synthesis of various pharmaceuticals (Schkeryantz et al., 1999).

  • Biosynthetic Precursor in Marine-Derived Aspergillus sp. : Deoxybrevianamide E and its derivatives are proposed as biosynthetic precursors for advanced metabolites isolated from marine-derived Aspergillus species (Kato et al., 2011).

  • Alternative Biosynthetic Pathway for Brevianamides : The incorporation of deoxybrevianamide E in brevianamides A, B, and E suggests an alternative biosynthetic pathway for these substances (Sanz-Cervera et al., 1993).

  • Key Metabolite in Indolic Mould Metabolites : Deoxybrevianamide E is a significant metabolite in indolic mould metabolites, and its conversion into brevianamide E has been described (Ritchie & Saxton, 1981).

  • Insights into Absolute Stereochemistry : The chiral total synthesis of brevianamide E and deoxybrevianamide E from L-proline offers important insights into the absolute stereochemistry of brevianamide E (Kametani et al., 1981).

Safety And Hazards

Deoxybrevianamide E is not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The future directions of Deoxybrevianamide E research could involve further investigations into its biosynthesis . Additionally, its role as a precursor in the biosynthesis of notoamides suggests potential applications in the production of these advanced metabolites .

properties

IUPAC Name

(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGNSEAHJVSMAJ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956110
Record name 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxybrevianamide E

CAS RN

34610-68-9
Record name Deoxybrevianamide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34610-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxybrevianamide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034610689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYBREVIANAMIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20E60VAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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